4-(2-Fluorophenoxy)butanoic acid
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Overview
Description
4-(2-Fluorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is known for its unique structure, which includes a fluorophenoxy group attached to a butanoic acid chain.
Scientific Research Applications
4-(2-Fluorophenoxy)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 4-(2-Fluorophenoxy)butanoic acid typically involves several steps. One common method includes the reaction of 2-fluorophenol with butyric anhydride in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
4-(2-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:
Comparison with Similar Compounds
4-(2-Fluorophenoxy)butanoic acid can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)butanoic acid: This compound has a similar structure but with the fluorine atom positioned differently on the phenoxy ring.
3-(4-Fluorophenoxy)-1-propanol: This compound has a shorter carbon chain and an alcohol group instead of a carboxylic acid.
2-(4-Fluorophenoxy)-5-chlorobenzoic acid: This compound includes additional substituents on the phenoxy ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-(2-fluorophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIMWLXSYHZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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